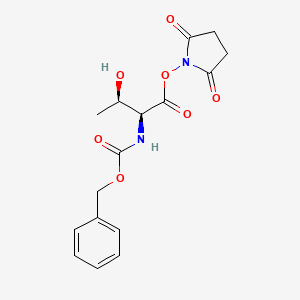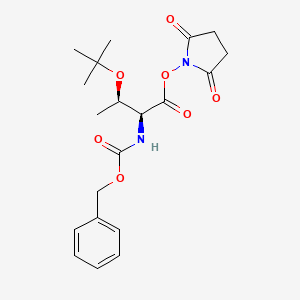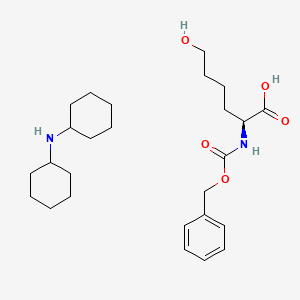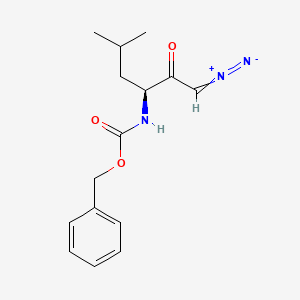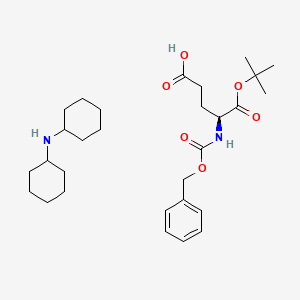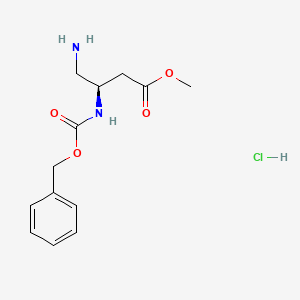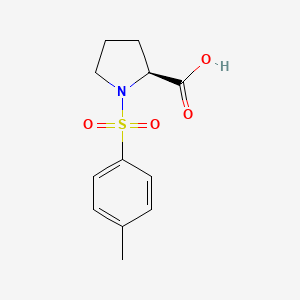
Tos-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tos-Pro-OH, also known as (S)-N-Toluenesulfonylpyrrolidine-2-carboxylic acid, N-p-Tosyl-L-proline, or N-Toluenesulfonyl-L-proline, is a proline derivative . It appears as a white or white crystalline powder .
Synthesis Analysis
The preparation methods of this compound are mostly based on known synthetic routes, using chemical synthesis techniques. The specific preparation method includes obtaining the starting material, and sequentially performing the steps of protection, reaction, hydrolysis, etc., to finally obtain the this compound .Molecular Structure Analysis
The empirical formula of this compound is C12H15NO4S . Its molecular weight is 269.32 .Chemical Reactions Analysis
This compound is suitable for solution phase peptide synthesis . It’s used in organic synthesis as an “organic-soluble” strong acid .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 80-90 °C . It’s soluble in some organic solvents, such as methanol and dimethyl sulfoxide .Scientific Research Applications
Innovative Literature Analysis Tools for Scientific Research
- Tree of Science (ToS) as a Literature Recommendation Tool : The Tree of Science (ToS) is an integrated web-based platform designed to enhance the process of finding relevant scientific literature. It visualizes scientific works in a knowledge field as a tree, where classic articles form the roots, articles that allow the area to grow represent the trunk, and newly published articles are depicted as the leaves. This tool supports students, researchers, and academics in identifying significant literature within a specific research area, potentially including the study of compounds like Tos-Pro-OH (Zuluaga et al., 2022).
Environmental Chemistry and Reactive Species Analysis
- Hydroxyl Radicals ((•)OH) in Environmental Chemistry : The study of hydroxyl radicals (•OH) highlights their role as powerful oxidizing agents that react with surrounding chemicals, including organic pollutants. The presence and behavior of (•)OH radicals in natural waters, the atmosphere, and biological systems are crucial for understanding environmental chemistry and could be relevant to studies involving this compound and its environmental implications (Gligorovski et al., 2015).
Advances in Analytical and Experimental Techniques
- Open Hardware for Scientific Research : Open Hardware (OH) represents a significant shift toward collaborative and accessible scientific research. By fostering the development of common tools and infrastructures, OH enables innovative approaches to research, including potentially the analysis and application of chemical compounds like this compound (Murillo & Kauttu, 2017).
Applications in Health and Environmental Sciences
- One Health Research Framework : The One Health (OH) approach integrates human, animal, and environmental health research, offering a holistic understanding of health issues. This multidisciplinary approach could be applied to the study of this compound, especially if its applications intersect with human health and environmental sustainability (Lebov et al., 2017).
Safety and Hazards
properties
IUPAC Name |
(2S)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPHGPCHVUSFFA-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51077-01-1 |
Source


|
| Record name | (2S)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Tos-Pro-OH in the synthesis of thrombin inhibitors, and how does its incorporation affect the inhibitory activity?
A1: this compound, or N-tosyl-L-proline, serves as a protecting group and a structural element in the synthesis of N-α-(arylsulfonyl-L-prolyl)-D,L-4-amidinophenylalanine amides. The research aimed to investigate the impact of replacing glycine with proline on the antithrombin activity of previously synthesized compounds. The researchers used this compound to introduce the proline moiety into the target molecules. [] They found that incorporating proline, using reagents like this compound, resulted in a decrease in the antithrombin effect compared to the glycine-containing counterparts. [] This suggests that the structural change brought about by proline negatively impacts the interaction with thrombin and reduces the inhibitory potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

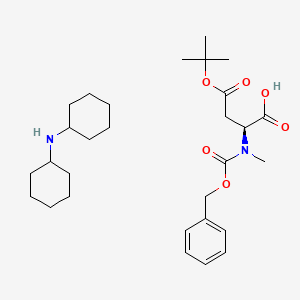
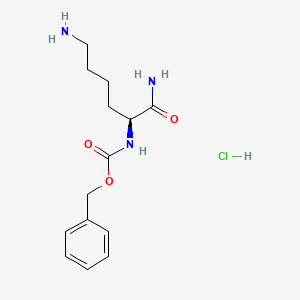
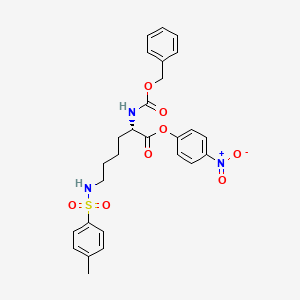
![[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester](/img/structure/B612858.png)
